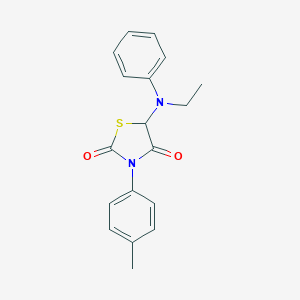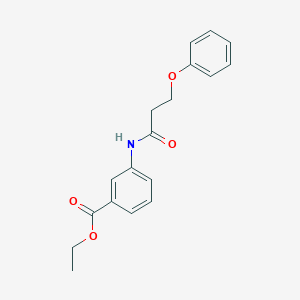
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound with potential pharmacological activity. This compound has been synthesized and studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has potential applications in scientific research, particularly in the field of pharmacology. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and antiviral agent.
Wirkmechanismus
The mechanism of action of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole has a variety of biochemical and physiological effects. These include reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its potential as a multi-targeted agent. This means that it may be effective against multiple diseases or conditions. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole. These include:
- Further studies on its mechanism of action and potential side effects
- Investigation of its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's
- Development of more efficient synthesis methods
- Exploration of its potential as a drug delivery system for other compounds.
Conclusion:
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound with potential pharmacological activity. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of pharmacology.
Synthesemethoden
The synthesis of 5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-methoxyphenyl hydrazine with 1-adamantylcarbonyl isothiocyanate in the presence of a base. The resulting product is then reduced with sodium borohydride to yield the desired compound.
Eigenschaften
Produktname |
5-(1-Adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole |
|---|---|
Molekularformel |
C19H24N2OS |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
5-(1-adamantyl)-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole |
InChI |
InChI=1S/C19H24N2OS/c1-22-16-4-2-15(3-5-16)17-20-21-18(23-17)19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14,17,20H,6-11H2,1H3 |
InChI-Schlüssel |
BXGULLHPJRBZRU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B258969.png)

![(4-tert-Butyl-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B258971.png)

![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B258980.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)


![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)